2-Aminocyclooctanone

Description

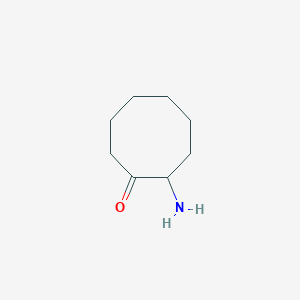

2-Aminocyclooctanone is an eight-membered cyclic ketone featuring an amino group (-NH₂) adjacent to the carbonyl group. Its structure combines the conformational flexibility of a medium-sized ring with the reactivity of both a ketone and a primary amine. While the provided evidence lacks direct data on this compound, its properties can be inferred through comparisons with structurally analogous molecules. Such compounds are often explored as intermediates in organic synthesis, catalysis, or pharmaceutical research due to their unique electronic and steric profiles .

Properties

CAS No. |

787485-54-5 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-aminocyclooctan-1-one |

InChI |

InChI=1S/C8H15NO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6,9H2 |

InChI Key |

STQBQZBZPIMPIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)C(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclooctanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclooctanone with ammonia or an amine in the presence of a catalyst can yield this compound. Another method involves the reduction of 2-nitrocyclooctanone, followed by catalytic hydrogenation to introduce the amino group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclooctanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of 2-amino-1-cyclooctanol.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Aminocyclooctanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminocyclooctanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Aminomethyl)cyclopentanone hydrochloride

- Structure: A five-membered cyclopentanone ring with an aminomethyl (-CH₂NH₂) substituent, isolated as a hydrochloride salt.

- Substituent Position: The aminomethyl group (vs. a direct amino group) alters steric and electronic interactions with the ketone.

2-Aminobenzamides

- Structure: Aromatic benzene ring with adjacent amino and amide groups.

- Key Differences: Electronic Effects: The amide group in 2-aminobenzamides provides resonance stabilization, reducing ketone-like reactivity. Applications: 2-Aminobenzamides are widely used in glycosylation engineering and enzyme inhibition studies, whereas 2-Aminocyclooctanone’s applications remain less characterized .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

- Structure: Five-membered cyclopentane ring with amino, hydroxyl, and carboxylic acid groups.

- Key Differences: Functional Groups: The presence of a carboxylic acid and hydroxyl group enables hydrogen bonding and metal coordination, contrasting with this compound’s ketone-dominated reactivity.

Comparative Data Table

Research Findings and Implications

- Reactivity: this compound’s ketone group is more electrophilic than amides in 2-aminobenzamides, favoring nucleophilic additions (e.g., Grignard reactions) .

- Conformational Flexibility : The eight-membered ring allows for diverse conformations, enabling applications in supramolecular chemistry, unlike rigid five-membered analogs .

- Synthetic Challenges : Medium-sized rings often face transannular interactions during synthesis, a hurdle less prominent in smaller or aromatic systems .

Biological Activity

2-Aminocyclooctanone is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclooctane ring with an amino group and a ketone functional group. Its molecular formula is , and it possesses unique structural attributes that contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels, which can help in maintaining neuronal health.

- Analgesic Properties : There is evidence suggesting that this compound may exhibit analgesic effects, possibly through the modulation of pain pathways in the central nervous system.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical environment within cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Modulation of neurotransmitter levels | |

| Analgesic | Reduction in pain responses |

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuroprotection in Animal Models : A study involving rodent models demonstrated that treatment with this compound resulted in reduced neuronal damage following ischemic events. The compound was shown to decrease markers of oxidative stress and inflammation in brain tissues.

- Antimicrobial Efficacy : In vitro experiments revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Pain Management Trials : Clinical trials assessing the analgesic properties of this compound indicated a significant reduction in pain scores among participants suffering from chronic pain conditions. The mechanism appears to involve modulation of opioid receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.